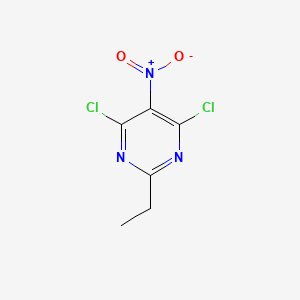

4,6-Dichloro-2-ethyl-5-nitropyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloro-2-ethyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c1-2-3-9-5(7)4(11(12)13)6(8)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGNCLAOWBJWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282402 | |

| Record name | 4,6-dichloro-2-ethyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6237-95-2 | |

| Record name | 6237-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloro-2-ethyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 2 Ethyl 5 Nitropyrimidine and Its Precursors

Strategic Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the substituted pyrimidine ring is the foundational stage in the synthesis of 4,6-dichloro-2-ethyl-5-nitropyrimidine. This typically begins with the formation of a 2-ethyl-4,6-dihydroxypyrimidine (B152359) intermediate.

Cyclization Reactions from Open-Chain Precursors

The most prevalent and widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg For the synthesis of the 2-ethyl substituted pyrimidine core, the key precursors are typically an ethyl-bearing N-C-N unit and a malonic acid derivative.

A common approach is the cyclization reaction between a salt of O-ethylisourea and a malonic acid ester, such as diethyl malonate or dimethyl malonate. google.comgoogle.com This reaction is generally carried out in the presence of a base like sodium ethoxide or sodium methoxide (B1231860) in an alcohol solvent. google.comgoogle.com The reaction proceeds via a condensation mechanism to form the heterocyclic pyrimidine ring.

An analogous strategy employs the cyclization of an amidine hydrochloride, specifically acetamidine (B91507) hydrochloride, with diethyl malonate in the presence of sodium methoxide. This method has been reported to produce the corresponding 2-methyl-4,6-dihydroxypyrimidine with a high yield of 91.2%. asianpubs.orgepa.gov A similar principle applies to the introduction of the ethyl group by using the corresponding ethylamidine hydrochloride.

The general reaction can be summarized as:

Amidine/Isourea Derivative + Malonic Ester → 2-Alkyl-4,6-dihydroxypyrimidine

These condensation reactions are foundational in heterocyclic chemistry for creating a wide array of substituted pyrimidines. bu.edu.egorganic-chemistry.org

Considerations for Ethyl Group Introduction at the 2-Position

The introduction of the ethyl group at the C2 position is strategically accomplished by selecting the appropriate N-C-N precursor. The use of O-ethylisourea or ethylamidine ensures the direct incorporation of the ethyl substituent at the desired position during the initial ring-forming cyclization.

Patents describe the preparation of 2-ethoxy-4,6-dihydroxypyrimidine, a closely related structure, by reacting O-ethylisourea hydrochloride with dimethyl malonate in the presence of sodium methoxide. google.com The process highlights the challenges in handling O-ethylisourea hydrochloride on a technical scale due to its solubility, corrosive nature, and instability. google.com Alternative methods for generating the O-ethylisourea salt in situ have been explored to circumvent these issues. google.com For instance, reacting cyanamide (B42294) with ethanol (B145695) in the presence of dry hydrogen chloride, followed by treatment with sodium ethylate and diethyl malonate, provides a pathway to the desired pyrimidine structure. google.com

| Precursor 1 | Precursor 2 | Base/Solvent | Product | Ref |

| O-ethylisourea hydrochloride | Diethyl malonate | Sodium Ethoxide/Ethanol | 2-Ethyl-4,6-dihydroxypyrimidine | google.com |

| O-ethylisourea hydrochloride | Dimethyl malonate | Sodium Methoxide/Methanol (B129727) | 2-Ethyl-4,6-dihydroxypyrimidine | google.com |

| Cyanamide/Ethanol/HCl | Diethyl malonate | Sodium Ethoxide/Ethanol | 2-Ethyl-4,6-dihydroxypyrimidine | google.com |

Regioselective Nitration Protocols for Pyrimidine Systems

Following the formation of the 2-ethyl-4,6-dihydroxypyrimidine ring, the next critical step is the introduction of a nitro group at the C5 position.

Optimization of Nitrating Agents and Reaction Conditions

The nitration of the pyrimidine ring is an electrophilic substitution reaction. The pyrimidine ring itself is a π-deficient system, making electrophilic attack difficult on the unsubstituted ring. bhu.ac.inresearchgate.net However, the presence of electron-donating groups, such as the hydroxyl groups at positions 4 and 6 in the dihydroxypyrimidine intermediate (which exists in the more stable pyrimidione tautomeric form), activates the ring towards electrophilic substitution. researchgate.netresearchgate.net This activation specifically directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C5 position, which is meta to the ring nitrogens and activated by the flanking hydroxyl/oxo groups. researchgate.netslideshare.net

Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid. For a related compound, 4,6-dihydroxy-2-methylpyrimidine, a mixed acid system of nitric acid, trichloroacetic acid, and acetic acid was used to achieve nitration, resulting in an 88.3% yield. asianpubs.orgepa.gov Another patent describes the nitration of diethyl malonate as a first step before cyclization, using concentrated or fuming nitric acid. google.com

| Substrate | Nitrating Agent | Conditions | Product | Yield | Ref |

| 4,6-Dihydroxy-2-methylpyrimidine | Nitric acid, Trichloroacetic acid, Acetic acid | Not specified | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | 88.3% | asianpubs.org, epa.gov |

| Diethyl malonate | Concentrated or Fuming Nitric Acid | Not specified | Diethyl nitromalonate | Not specified | google.com |

| 4,6-Dihydroxypyrimidine | Not specified | Not specified | 4,6-Dihydroxy-5-nitropyrimidine (B14392) | Not specified | chemicalbook.com |

Mechanistic Insights into the Nitro Group Introduction at Position 5

The mechanism of electrophilic substitution on the pyrimidine ring is well-established. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the carbon atoms towards attack by electrophiles. researchgate.netresearchgate.net Positions 2, 4, and 6 are the most electron-deficient. Consequently, electrophilic substitution, when it occurs, preferentially takes place at the C5 position, which is the most electron-rich carbon. slideshare.netaklectures.com

The presence of the two activating hydroxyl groups at C4 and C6 (in the keto form) is crucial. researchgate.net These groups donate electron density into the ring, facilitating the attack of the nitronium ion at C5. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. The stability of this intermediate is enhanced by the delocalization of the positive charge, which does not involve placing the charge on the electronegative nitrogen atoms when the attack is at C5. aklectures.com

Efficient Chlorination Techniques for Dihydroxypyrimidine Intermediates

The final step in the synthesis is the conversion of the hydroxyl groups of 2-ethyl-5-nitro-4,6-dihydroxypyrimidine into chloro groups. This transformation is a nucleophilic substitution reaction on the pyrimidine ring, which is facilitated by converting the hydroxyl groups into better leaving groups.

The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃). asianpubs.orgbhu.ac.inchemicalbook.comnih.gov This reaction typically involves heating the dihydroxypyrimidine intermediate in excess phosphorus oxychloride, which often serves as both the reagent and the solvent. google.comnih.gov

In many procedures, a tertiary amine, such as N,N-dimethylaniline, is added as a catalyst or acid scavenger to facilitate the reaction. google.comguidechem.comgoogle.com The reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride is a known method to produce 4,6-dichloro-5-nitropyrimidine (B16160). chemicalbook.com Similarly, the synthesis of the target compound's 2-methyl analog, 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758), is achieved by chlorination with phosphorus oxychloride, affording a yield of 82.6%. asianpubs.orgepa.gov

Recent advancements have focused on optimizing these chlorination conditions to be more efficient and suitable for large-scale production. A solvent-free method using equimolar amounts of POCl₃ in a sealed reactor at high temperatures (140–160 °C) has been developed for various hydroxypyrimidines, offering high yields and shorter reaction times. nih.gov

| Substrate | Chlorinating Agent | Catalyst/Conditions | Product | Yield | Ref |

| 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | Phosphorus oxychloride | Not specified | 4,6-Dichloro-2-methyl-5-nitropyrimidine | 82.6% | asianpubs.org, epa.gov |

| 4,6-Dihydroxy-5-nitropyrimidine | Phosphorus oxychloride | N,N-Dimethylaniline, Heat (125-130 °C) | 4,6-Dichloro-5-nitropyrimidine | Not specified | guidechem.com |

| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus oxychloride | N,N-Dimethylaniline, Reflux (100-110°C) | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | 70% | google.com |

| Hydroxypyrimidines | Equimolar POCl₃ | Pyridine (B92270), Sealed reactor (160 °C) | Chloropyrimidines | 85-90.5% | nih.gov |

This three-step sequence—cyclization, nitration, and chlorination—represents a robust and versatile pathway for the synthesis of this compound, allowing for modifications at each stage to optimize yield and purity.

Utilizing Phosphorus Oxychloride and Related Reagents

The critical step in the synthesis of this compound is the conversion of the hydroxyl groups of its precursor, 2-ethyl-5-nitro-pyrimidine-4,6-diol, to chlorine atoms. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. This reaction is a nucleophilic substitution on the pyrimidine ring, where the hydroxyl groups are converted into better leaving groups by the phosphorus oxychloride, which are then displaced by chloride ions.

The reaction is typically carried out by heating the dihydroxy precursor in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. google.compatsnap.com To facilitate the reaction and neutralize the hydrogen chloride gas byproduct, a tertiary amine base is frequently added as a catalyst. google.com Common bases for this purpose include N,N-dimethylaniline or N,N-diisopropylethylamine. google.comchemicalbook.com The use of such a base can improve the yield and reduce the harshness of the reaction conditions. google.com

For instance, in the synthesis of the analogous 4,6-dichloro-2-methylthio-5-nitropyrimidine, the corresponding dihydroxy compound is heated to reflux in excess phosphorus oxychloride with a catalytic amount of N,N-dimethylaniline for several hours to achieve the desired chlorination. google.com A similar protocol is expected for the 2-ethyl analogue. The general reaction is depicted below:

Reaction Scheme for Chlorination:

Controlling Dichlorination at Positions 4 and 6

Achieving selective dichlorination at the 4 and 6 positions of the pyrimidine ring is crucial for the successful synthesis of the target compound. The reactivity of these positions is enhanced by the presence of the electron-withdrawing nitro group at the 5-position, which makes the hydroxyl groups more acidic and thus more susceptible to reaction with phosphorus oxychloride.

The control of dichlorination is primarily managed by the reaction conditions. Using a sufficient excess of phosphorus oxychloride ensures that both hydroxyl groups are converted to the corresponding chloro groups. The reaction temperature and time are also critical parameters. Typically, the mixture is heated to reflux (around 100-110°C) for a period of several hours to ensure the reaction goes to completion. google.com

In some cases, the reaction can proceed in a stepwise manner, where a mono-chloro intermediate is formed first, followed by the second chlorination. However, under the forcing conditions typically employed (refluxing POCl₃), the formation of the dichloro product is highly favored. The use of a tertiary amine catalyst not only accelerates the reaction but also helps in driving the equilibrium towards the formation of the fully chlorinated product. chemicalbook.com For related dihydroxypyrimidines, the reaction with phosphorus oxychloride in the presence of a base like 2-methyl-5-ethyl-pyridine has been shown to result in virtually 100% yield of the corresponding dichloropyrimidine. chemicalbook.com

The general synthetic pathway, starting from the formation of the pyrimidine ring, is as follows:

Cyclization: Reaction of an appropriate three-carbon precursor, such as diethyl malonate, with ethylamidine (or its salt) in the presence of a base like sodium ethoxide to form 2-ethyl-4,6-dihydroxypyrimidine.

Nitration: The resulting dihydroxypyrimidine is then nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.

Chlorination: The final step is the dichlorination of the 2-ethyl-5-nitro-pyrimidine-4,6-diol using phosphorus oxychloride as described above.

Advanced Synthetic Route Optimization and Process Chemistry Considerations

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound. These often involve careful control of reaction parameters and the use of specific reagents or catalysts.

Catalyst Choice: The selection of the tertiary amine catalyst in the chlorination step can influence the reaction rate and yield. While N,N-dimethylaniline is commonly used, other bases such as N,N-diisopropylethylamine (Hünig's base) or hindered pyridines can offer advantages in terms of reduced side reactions and easier removal after the reaction. chemicalbook.comgoogle.com

Reagent Stoichiometry: While using phosphorus oxychloride in large excess is common, optimizing the molar ratio of the chlorinating agent to the dihydroxy precursor can reduce waste and cost without compromising the yield. For some hydroxypyrimidines, solvent-free chlorination using equimolar amounts of POCl₃ in a sealed reactor has been shown to be effective and suitable for large-scale preparations. nih.govresearchgate.net

Temperature and Reaction Time: Precise control of the reaction temperature and monitoring the reaction progress (e.g., by thin-layer chromatography or HPLC) can prevent the formation of byproducts due to overheating or incomplete reaction. For the chlorination of 4,6-dihydroxy-5-nitropyrimidine, a reaction temperature of 100°C for 5 hours has been reported to give a high yield of the dichloro product. chemicalbook.com

Work-up Procedure: The method of quenching the reaction and isolating the crude product can significantly impact the final yield. Slowly pouring the reaction mixture onto crushed ice is a common method to decompose excess phosphorus oxychloride. Subsequent extraction with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, followed by washing and drying, is crucial for maximizing the recovery of the product. google.comatlantis-press.com

The table below summarizes typical conditions and yields for the chlorination of analogous hydroxypyrimidines, which can serve as a guide for optimizing the synthesis of the target compound.

| Precursor | Chlorinating Agent/Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | POCl₃ / N,N-dimethylaniline | Reflux, 100-110°C, 8h | 70% | google.com |

| 4,6-Dihydroxy-5-nitropyrimidine | POCl₃ / N,N-diisopropylethylamine | 6-100°C, 5h | 97% | chemicalbook.com |

| 4,6-Dihydroxypyrimidine | POCl₃ / 2-Methyl-5-ethyl-pyridine | Not specified | ~100% | chemicalbook.com |

| 4,6-Dihydroxy-2-methylpyrimidine | POCl₃ / Triethylamine (B128534) | Not specified | Not specified | patsnap.com |

Purity and Isolation Techniques

Obtaining this compound in high purity is essential for its use in subsequent reactions. The primary methods for purification are recrystallization and chromatography.

Recrystallization: This is a common technique for purifying solid organic compounds. After isolation of the crude product, it can be dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For related dichloropyrimidines, solvents such as petroleum ether or ethanol-acetone mixtures have been used for recrystallization. atlantis-press.comgoogleapis.com

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (the eluent). This method is particularly useful for removing impurities with similar solubility to the product. For various pyrimidine derivatives, column chromatography using silica gel with solvent systems like ethyl acetate/hexane is a standard practice. chemicalbook.com

The table below outlines common purification techniques used for related pyrimidine compounds.

| Compound Type | Purification Method | Solvent/Eluent System | Reference |

|---|---|---|---|

| Dichloronitropyrimidines | Extraction and Drying | Ethyl acetate, Anhydrous sodium sulfate | google.comchemicalbook.com |

| Substituted Dichloropyrimidines | Recrystallization | Ethanol-acetone | atlantis-press.com |

| Amino-chloropyrimidines | Column Chromatography | Not specified | nih.gov |

By carefully selecting and optimizing these synthetic and purification methodologies, this compound can be prepared with high yield and purity, suitable for its intended applications.

Reactivity and Mechanistic Investigations of 4,6 Dichloro 2 Ethyl 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, enabled by the electron-deficient nature of the ring. Leaving groups at the C2, C4, and C6 positions are readily displaced by nucleophiles. In 4,6-dichloro-2-ethyl-5-nitropyrimidine, the chloro groups at C4 and C6 are highly activated towards substitution.

The C4 and C6 positions of the pyrimidine ring are activated by the two ring nitrogen atoms. In symmetrically substituted 4,6-dichloropyrimidines, these positions are equivalent. However, the substituents at C2 and C5 in the title compound render them electronically distinct. The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with various amines demonstrates that monosubstitution occurs readily under mild conditions. chemrxiv.org The introduction of a second nucleophile, however, often requires more forcing conditions, as the first substitution by an electron-donating amine deactivates the ring towards further attack. chemrxiv.org

In reactions with nucleophiles like primary amines, the substitution of the first chlorine atom is highly efficient. The regioselectivity between the C4 and C6 positions is influenced by the electronic effects of the C2 and C5 substituents. The C5-nitro group strongly activates both adjacent positions. Computational studies on analogous systems, such as 4,6-dichloro-5-nitrobenzofuroxan, indicate that the C4 position is rendered more electrophilic than C6, leading to selective substitution at C4. mdpi.com A similar preference may be anticipated for this compound.

The following table, adapted from studies on 4,6-dichloro-5-nitropyrimidine, illustrates the typical outcome of monosubstitution and the conditions required for disubstitution, which highlights the chemoselectivity of these reactions. chemrxiv.org

| Nucleophile (Amine) | Reaction Conditions | Primary Product | Yield |

|---|---|---|---|

| N-Benzylamine (1.5 equiv.) | DCM, TEA, Room Temp | 4,6-Bis(benzylamino)-5-nitropyrimidine | Good |

| N-(4-chlorobenzyl)amine (2 equiv.) | DCM, TEA, Room Temp | 4,6-Bis((4-chlorobenzyl)amino)-5-nitropyrimidine | 94% |

| tert-Butylamine (2 equiv.) | DCM, TEA, Room Temp | 4,6-Bis(tert-butylamino)-5-nitropyrimidine | 85% |

| Diethylamine (2 equiv.) | DCM, TEA, Room Temp | 4,6-Bis(diethylamino)-5-nitropyrimidine | 89% |

This table illustrates that with sufficient equivalents of amine, disubstitution is readily achieved on the related 4,6-dichloro-5-nitropyrimidine scaffold.

The nitro group at the C5 position is a powerful electron-withdrawing group that plays a crucial role in activating the pyrimidine ring for SNAr. It significantly lowers the energy of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. chemrxiv.orgmdpi.com This stabilization accelerates the rate-determining step of the substitution, which is the initial attack of the nucleophile.

The presence of the nitro group makes 5-nitropyrimidines exceptionally reactive electrophiles, often compared to highly activated systems like 2,4-dinitrochlorobenzene. mdpi.combiosynth.com This high reactivity allows substitutions to occur under mild conditions, often at room temperature. The strong activating effect of the nitro group is essential for the facile displacement of both chlorine atoms if desired, overcoming the deactivating effect of the first amine substitution. chemrxiv.org

The mechanism of SNAr reactions on activated pyrimidines is a two-step process involving the formation and subsequent decomposition of a Meisenheimer intermediate. For highly activated substrates like 5-nitropyrimidines, the first step (nucleophilic addition) is typically the rate-determining step. chemrxiv.org

While specific kinetic data for this compound is not available, computational studies on analogous systems provide insight into the thermodynamics of the reaction. For the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines, the activation free energies (ΔG‡) have been calculated. These studies confirm that the substitution of the chlorine atom is a thermodynamically favorable process with relatively low activation barriers, which explains the high reaction rates observed experimentally. chemrxiv.org

| Reaction Step | Calculated Activation Free Energy (ΔG‡) | Description |

|---|---|---|

| Substitution of Chlorine by Amine | 15.8 kcal/mol | Initial attack of the amine on the C-Cl bond to form the Meisenheimer complex. |

| Substitution of Alkoxy by Amine | 23.5 kcal/mol | Attack of a second amine molecule on the C-OR bond of the monosubstituted intermediate. |

The data, calculated for a related 6-alkoxy-4-chloro-5-nitropyrimidine system, shows the substitution of chlorine is kinetically more favorable than the subsequent substitution of an alkoxy group. chemrxiv.org

The ethyl group at the C2 position influences the reactivity of the pyrimidine ring through both electronic and steric effects.

Electronic Effect: As an alkyl group, the ethyl substituent is weakly electron-donating through induction. Electron-donating groups generally decrease the electrophilicity of the ring, thus deactivating it towards nucleophilic attack. However, the C2 position is meta relative to the reacting centers at C4 and C6. In aromatic systems, electronic effects are most strongly felt at the ortho and para positions. Therefore, the deactivating influence of the C2-ethyl group on SNAr reactions at C4 and C6 is expected to be minimal.

Steric Effect: The ethyl group introduces steric bulk at the C2 position. While SN2 reactions are highly sensitive to steric hindrance, the approach of a nucleophile to the C4 or C6 positions in an SNAr reaction is less directly impeded by a C2 substituent. libretexts.org The primary steric influence would be on the conformation of intermediates and transition states, but it is not expected to significantly inhibit the substitution reaction unless a very bulky nucleophile is used.

Reactions Involving the Nitro Functionality

The reduction of the nitro group on the pyrimidine ring is a synthetically valuable transformation, yielding the corresponding 5-aminopyrimidine. This amine can then serve as a handle for further functionalization, such as in the construction of fused heterocyclic systems like purines. chemrxiv.org

A variety of reagents are known to reduce aromatic nitro groups to amines. wikipedia.org The choice of reductant is critical, especially given the presence of two chlorine atoms, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions. commonorganicchemistry.com

Common and effective methods for this transformation include:

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl2) in HCl or ethanol (B145695), or iron powder (Fe) in acetic acid or with ammonium (B1175870) chloride, are widely used. These conditions are generally chemoselective, reducing the nitro group without affecting aryl halides. commonorganicchemistry.com

Catalytic Hydrogenation: While standard catalytic hydrogenation using palladium on carbon (Pd/C) can cause competitive dehalogenation, using alternative catalysts like Raney Nickel or platinum(IV) oxide can often achieve selective nitro reduction. wikipedia.orgcommonorganicchemistry.com Using poisoned catalysts, such as a Lindlar catalyst, can also prevent unwanted side reactions. researchgate.net

Transfer Hydrogenation: Using a hydrogen source like ammonium formate (B1220265) in the presence of a catalyst (e.g., Pd/C or Zn dust) provides a mild and effective method for nitro reduction. researchgate.net

| Reducing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl2·2H2O | Ethanol or Ethyl Acetate (B1210297), Reflux | Excellent chemoselectivity; tolerates aryl halides well. |

| Fe / NH4Cl | Ethanol/Water, Reflux | Mild, economical, and selective for the nitro group. |

| H2, Raney Nickel | Methanol (B129727) or Ethanol, RT, pressure | Good for avoiding dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Sodium Dithionite (Na2S2O4) | Water/Dioxane, RT | Mild conditions, often used for sensitive substrates. |

The resulting 4,6-dichloro-2-ethyl-5-aminopyrimidine is a versatile intermediate for introducing further molecular diversity.

Consequences of Nitro Group Transformations on Overall Reactivity

The nitro group at the C5 position of the pyrimidine ring is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the pyrimidine ring. This deactivation makes the ring system highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C4 and C6 positions are consequently activated towards displacement by a variety of nucleophiles.

In related 4,6-dichloro-5-nitropyrimidine systems, the chlorine atoms are readily displaced by amines, alkoxides, and other nucleophiles. chemrxiv.org For instance, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to result in the substitution of the chlorine atom. chemrxiv.org This highlights the role of the nitro group in facilitating such reactions. It is therefore highly probable that this compound would exhibit similar reactivity, serving as a versatile precursor for the synthesis of a wide array of 4,6-disubstituted-2-ethyl-5-nitropyrimidines.

| Substituent at C5 | Effect on Pyrimidine Ring | Predicted Reactivity at C4/C6 |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Activated for Nucleophilic Aromatic Substitution |

| -NH₂ (Amino) | Strongly Electron-Donating | Deactivated for Nucleophilic Aromatic Substitution |

Reactions at the Ethyl Side Chain

While the reactivity of the pyrimidine ring itself is a major area of interest, the ethyl group at the C2 position also presents opportunities for chemical modification.

The ethyl group attached to the pyrimidine ring can be considered analogous to a benzylic position, as the pyrimidine ring is an aromatic heterocycle. The carbon atom of the ethyl group directly attached to the ring is expected to be susceptible to reactions that proceed via radical or stabilized anionic intermediates.

For instance, free-radical halogenation could potentially introduce a halogen atom at the benzylic-like position of the ethyl group. orgoreview.com This would proceed via a radical intermediate that is stabilized by resonance with the pyrimidine ring. Such a halogenated derivative would then be a versatile intermediate for further functionalization through nucleophilic substitution reactions. rutgers.edu

The reactivity of the ethyl side chain is expected to be influenced by the reaction conditions employed. Under strong oxidizing conditions, it is plausible that the ethyl group could be oxidized to an acetyl group or even a carboxylic acid, although this may require harsh conditions that could also affect other parts of the molecule.

The acidity of the protons on the carbon adjacent to the pyrimidine ring is also a factor to consider. The electron-withdrawing nature of the nitropyrimidine ring should increase the acidity of these protons, making them susceptible to deprotonation by a strong base. The resulting carbanion could then be reacted with various electrophiles, providing a pathway for the elaboration of the ethyl side chain. However, the presence of the two reactive chloro groups on the ring presents a challenge, as a nucleophilic base could potentially react at the C4 or C6 positions.

| Reaction Type | Potential Product | Key Considerations |

| Free-Radical Halogenation | 4,6-dichloro-2-(1-haloethyl)-5-nitropyrimidine | Selectivity of halogenation, potential for over-halogenation |

| Oxidation | 1-(4,6-dichloro-5-nitro-pyrimidin-2-yl)ethanone | Choice of oxidizing agent to avoid ring degradation |

| Deprotonation/Alkylation | 4,6-dichloro-2-(1-alkylethyl)-5-nitropyrimidine | Competition with nucleophilic substitution at the ring |

Anomalous Reaction Pathways and Their Elucidation

In the study of highly functionalized heterocyclic systems like this compound, the potential for unexpected or anomalous reaction pathways must be considered. The interplay of multiple reactive sites can sometimes lead to outcomes that are not immediately obvious from standard reactivity principles.

A pertinent example of such anomalous reactivity is observed in a related compound, 4,6-dimethoxy-5-nitropyrimidine. Its reaction with methylhydrazine in pyridine (B92270) was found to yield 4-hydrazino-6-hydroxypyrimidine, a product that involves the displacement of a methoxy (B1213986) group and the apparent loss of the nitro group, along with an unexpected demethylation. Detailed mechanistic studies were required to elucidate the complex reaction pathway.

The elucidation of such anomalous reactions typically involves a combination of techniques:

Careful Isolation and Characterization of All Products: This includes byproducts, which can provide crucial clues about the reaction mechanism. Techniques such as chromatography for separation, and spectroscopy (NMR, IR, Mass Spectrometry) and X-ray crystallography for structure determination are essential.

Isotopic Labeling Studies: Replacing specific atoms with their isotopes (e.g., ¹³C, ¹⁵N, ²H) can help to track the fate of different parts of the reacting molecules.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways and transition states, providing theoretical support for a proposed mechanism.

Given the structural similarities, it is plausible that this compound could also exhibit unexpected reactivity with certain nucleophiles, particularly those with multiple reactive centers. Therefore, any investigation into its reactivity should be prepared for the possibility of such anomalous pathways and employ rigorous methods for their elucidation.

Derivatization Strategies and Synthesis of Complex Heterocyclic Systems

Strategic Functionalization of the Pyrimidine (B1678525) Core

The functionalization of the pyrimidine ring is typically achieved through sequential substitution reactions, allowing for the controlled introduction of different functional groups at the C4 and C6 positions.

Amination of the 4,6-dichloropyrimidine (B16783) scaffold is a cornerstone of its derivatization, proceeding readily via the SNAr mechanism. The reaction of 4,6-dichloro-5-nitropyrimidines with primary and secondary amines allows for the selective substitution of the chlorine atoms. researchgate.netresearchgate.net Typically, the C4-chloro group is more susceptible to nucleophilic attack than the C6-chloro group. researchgate.net This regioselectivity enables the stepwise introduction of different amino substituents.

For instance, reacting 4,6-dichloro-2-substituted-5-nitropyrimidines with various amines can yield a library of 4-amino-6-chloro- and 4,6-diamino-pyrimidine derivatives. researchgate.netnih.gov Studies on related compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that suitable conditions for SNAr amination often involve using triethylamine (B128534) (TEA) in refluxing ethanol (B145695). mdpi.com Catalyst-free methods have also been successful; for example, 2-amino-4,6-dichloropyrimidine (B145751) can be fused with various amines in the presence of triethylamine without a solvent to produce 2,4-diamino-6-chloropyrimidine derivatives in good yields. nih.gov

Table 1: Examples of Amination Reactions on Dichloropyrimidine Scaffolds

| Starting Material | Amine Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (B48599) | Secondary and Primary Amines | One-pot sequential substitution | 4,6-Diamino-2-methylthio-5-nitropyrimidines | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Fusion with TEA, solvent-free | 6-Chloro-N4-substituted-pyrimidine-2,4-diamines | nih.gov |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140 °C | 4-Adamantylamino-6-chloropyrimidines | nih.gov |

Similar to amination, alkoxylation and thiolation reactions proceed through nucleophilic aromatic substitution to replace the chloro groups with alkoxy or thioether moieties. The reaction of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine with arylthiolate anions has been shown to proceed smoothly. researchgate.net The synthesis of 6-methylthiopurine 7-N-oxide involved the treatment of a phenacylaminopyrimidine intermediate with thiourea. semanticscholar.org

In some cases, unexpected solvolysis products can be formed. For example, when exploring amination reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in ethanol or methanol (B129727) with a base like NaOH, alkoxylation can occur, leading to the formation of 4-alkoxy-substituted pyrimidines. mdpi.com

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have significantly expanded the scope of derivatization for chloropyrimidines.

The Suzuki-Miyaura reaction is employed for C-C bond formation, coupling the chloropyrimidine with arylboronic acids. researchgate.net This reaction has been used to synthesize 4,6-diarylpyrimidines from 4,6-dichloropyrimidines using catalyst systems like Pd(OAc)₂/PPh₃/K₃PO₄. researchgate.net

The Buchwald-Hartwig amination provides a powerful alternative to classical SNAr for C-N bond formation. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples aryl halides with amines and has been applied to the synthesis of aminated estrone (B1671321) derivatives from chloro-estrone precursors under microwave irradiation using Pd(OAc)₂ with the X-Phos ligand. beilstein-journals.org The development of sterically hindered phosphine (B1218219) ligands has been crucial for the success of these couplings, allowing for the amination of a wide range of aryl chlorides with various amines. rug.nl These reactions offer a versatile route to substituted anilines and other arylamines under conditions that are often milder than traditional methods. wikipedia.orgbeilstein-journals.org

Table 2: Cross-Coupling Reactions on Dichloropyrimidine Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4,6-Dichloro-2-substituted pyrimidines | Arylboronic acid | Pd(PPh₃)₂Cl₂ / K₃PO₄ | 4,6-Diaryl-2-substituted pyrimidines | researchgate.net |

| Buchwald-Hartwig | 2- or 4-Chloro-13α-estrone | Anilines | Pd(OAc)₂ / X-Phos | 2- or 4-Anilino-13α-estrone derivatives | beilstein-journals.org |

Synthesis of Fused Heterocyclic Ring Systems

4,6-Dichloro-2-ethyl-5-nitropyrimidine is an ideal precursor for synthesizing fused heterocycles, most notably purines. The general strategy involves functionalizing the pyrimidine core and then building the second ring onto it.

Purines, composed of a pyrimidine ring fused to an imidazole (B134444) ring, are of immense biological and medicinal importance. nih.govresearchgate.netrsc.org The synthesis of purine (B94841) derivatives from 4,6-dichloro-5-nitropyrimidine (B16160) analogues is a well-established and highly modular process. researchgate.netsemanticscholar.org

The common synthetic pathway involves three key steps:

Sequential Amination: The C4 and C6 chloro groups are successively displaced by amines. Often, a primary amine is used in the second substitution step to provide the N-H bond necessary for the subsequent cyclization. researchgate.net

Nitro Group Reduction: The 5-nitro group is reduced to a 5-amino group. This reduction is commonly achieved using reagents like SnCl₂ or catalytic hydrogenation, yielding a crucial 4,5,6-triaminopyrimidine or related 5,6-diaminopyrimidine intermediate. nih.govgoogle.com

Imidazole Ring Annulation: The resulting diaminopyrimidine is cyclized with a one-carbon electrophile to form the fused imidazole ring, completing the purine skeleton. researchgate.net

This multi-step sequence allows for the synthesis of novel, polysubstituted purines that may not be accessible through other synthetic routes. researchgate.net

The final and defining step in this synthesis of purines is the annulation of the imidazole ring. rsc.orgresearchgate.netmdpi.com This is achieved by reacting the 1,2-diamine functionality of the 5-amino-4,6-diaminopyrimidine intermediate with a reagent that provides the final carbon atom (C8) of the purine ring.

A widely used method for this cyclization is heating the diaminopyrimidine intermediate with an orthoester, such as triethyl orthoformate, often in the presence of an acid catalyst. researchgate.net This reaction introduces the C8 carbon and closes the five-membered imidazole ring. Other one-carbon sources like formic acid or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can also be employed for this purpose. The choice of cyclizing agent can also be used to install a substituent at the C8 position of the final purine product.

The Versatile Role of this compound in the Synthesis of Complex Heterocyclic Systems

The highly reactive nature of this compound makes it a valuable starting material for the synthesis of a diverse range of complex heterocyclic compounds. Its strategic placement of chloro, nitro, and ethyl groups on the pyrimidine ring allows for a variety of derivatization strategies, leading to the construction of polysubstituted purines, pyrrolopyrimidines, tetrazolopyrimidines, and other fused nitrogen heterocycles.

Diversity-Oriented Synthesis of Polysubstituted Purines

While direct examples of diversity-oriented synthesis of polysubstituted purines starting specifically from this compound are not extensively detailed in the provided search results, the synthesis of related structures provides a clear blueprint. For instance, a microwave-assisted, two-step protocol has been successfully employed for the synthesis of 9-aryl-6-chloropurines. mdpi.com This method involves the reaction of anilines with 4,6-dichloro-5-aminopyrimidines, followed by cyclization. mdpi.com This suggests a viable pathway where the nitro group of this compound is first reduced to an amino group, followed by reaction with an appropriate aniline (B41778) and subsequent cyclization to yield a variety of polysubstituted purines. The diversity in the final purine products would be achieved by varying the aniline starting material.

Construction of Pyrrolopyrimidine Derivatives

The synthesis of pyrrolopyrimidine derivatives often involves the initial substitution of one of the chloro groups on the pyrimidine ring, followed by the construction of the fused pyrrole (B145914) ring. Although a direct synthesis from this compound is not explicitly described, the general strategies for synthesizing similar fused systems are well-established. For example, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been achieved through a multi-step process starting from a substituted pyrazole. mdpi.com This highlights a common strategy where a pre-functionalized five-membered ring is fused to the pyrimidine core. Adapting this to a pyrrolopyrimidine synthesis would likely involve reacting this compound with an appropriate pyrrole precursor or building the pyrrole ring stepwise after initial modification of the pyrimidine core.

Synthesis of Tetrazolo[1,5-c]pyrimidine Derivatives

The synthesis of tetrazolo[1,5-c]pyrimidine derivatives represents a significant application of pyrimidine chemistry. An efficient method for preparing 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones has been developed using 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines as precursors. nih.gov This transformation highlights the utility of a chloro-substituted pyrimidine in forming the fused tetrazole ring.

Furthermore, the reaction of tetrazolo[1,5-a]pyrimidines, which can exist in equilibrium with their 2-azidopyrimidine (B1655621) isomers, with terminal alkynes in a copper-catalyzed click reaction leads to the formation of 1,2,3-triazolopyrimidines. beilstein-archives.org This indicates that the introduction of an azide (B81097) functionality, potentially derived from one of the chloro groups of this compound, is a key step towards the synthesis of fused tetrazole and triazole systems. The hydrogenation of tetrazolo[1,5-a]pyrimidines can also lead to the formation of dihydro- or tetrahydropyrimidines, offering a pathway to more saturated and three-dimensional structures. beilstein-archives.org

A novel synthesis of tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones has also been developed, showcasing the versatility of pyrimidine-based scaffolds in constructing complex fused systems. researchgate.net

| Precursor | Reagents/Conditions | Product | Reference |

| 4-Chloro-1,2-dihydro-1-methyl-2-oxopyrimidines | Not specified | 6-Methyltetrazolo[1,5-c]pyrimidin-5(6H)ones | nih.gov |

| Tetrazolo[1,5-a]pyrimidines | Terminal alkynes, Copper catalyst | 1,2,3-Triazolopyrimidines | beilstein-archives.org |

| Tetrazolo[1,5-a]pyrimidines | Hydrogenation | Dihydro- or Tetrahydropyrimidines | beilstein-archives.org |

Synthesis of other Fused Nitrogen Heterocycles

The reactivity of dichloropyrimidines extends to the synthesis of a wide array of other fused nitrogen heterocycles. organic-chemistry.orgorganic-chemistry.orgbenthamscience.com For instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and involves nitration, cyclization with thiourea, methylation, and finally chlorination with phosphorus oxychloride. google.com This multi-step synthesis demonstrates the construction of a substituted pyrimidine that can serve as a building block for further fused ring systems.

The synthesis of various nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyrazines and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, has been achieved from commercially available pyrazoles through regiocontrolled alkylation and formylation, followed by cyclization reactions. organic-chemistry.org This general approach of building upon a pre-existing heterocyclic core is a common strategy in the synthesis of fused systems.

Furthermore, ethyl 4,4-difluoro-4-phenoxyacetoacetate has been utilized as a precursor for synthesizing various phenoxydifluoromethyl-substituted nitrogen heterocycles, including 6-hydroxypyrimidine and pyrazolo[3,4-b]pyridine derivatives. nih.gov The reaction of this precursor with nitrogen-containing nucleophiles like benzamidine (B55565) and 5-aminopyrazoles showcases the versatility of β-ketoesters in heterocyclization reactions. nih.gov

Solid-Phase Synthesis Approaches for Pyrimidine Derivatives

Solid-phase synthesis offers a powerful and efficient method for generating libraries of pyrimidine derivatives. arkat-usa.org A versatile solid-phase approach for the synthesis of 5,6-disubstituted pyrimidinone and pyrimidindione derivatives has been described. arkat-usa.org In this method, a polymer-bound thiouronium salt is condensed with various β-ketoesters. arkat-usa.org The use of a solid support facilitates purification and allows for the systematic variation of substituents, which is crucial for diversity-oriented synthesis and the optimization of lead compounds in drug discovery. arkat-usa.org

The synthesis of 4,6-dichloro-5-nitropyrimidine itself can be achieved from 4,6-dihydroxy-5-nitropyrimidine (B14392) by reaction with phosphorus oxychloride. chemicalbook.com This precursor, once synthesized, could potentially be anchored to a solid support to enable solid-phase synthesis strategies for its derivatives.

| Starting Material | Key Reagents | Product Type | Reference |

| Polymer-bound thiouronium salt | β-Ketoesters, Ca(OH)2 | 5,6-Disubstituted pyrimidinones (B12756618) and pyrimidindiones | arkat-usa.org |

| 4,6-Dihydroxy-5-nitropyrimidine | Phosphorus oxychloride | 4,6-Dichloro-5-nitropyrimidine | chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. Although specific experimental spectra for 4,6-dichloro-2-ethyl-5-nitropyrimidine are not widely available in public databases, its expected spectral characteristics can be predicted based on its molecular structure and data from analogous compounds.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, primarily showing signals corresponding to the ethyl group. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet, influenced by the adjacent methyl protons. This signal would likely be found in the downfield region, deshielded by the adjacent electron-withdrawing pyrimidine (B1678525) ring. The terminal methyl protons (-CH₃) would present as a triplet.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The pyrimidine ring itself would display distinct signals for its four carbon atoms. The carbon atom at the 2-position, bonded to the ethyl group, and the carbons at the 4- and 6-positions, bonded to chlorine atoms, are expected to be significantly deshielded and appear at higher chemical shifts. The carbon at the 5-position, bearing the nitro group, would also be influenced by its electron-withdrawing nature. The two carbons of the ethyl group would have characteristic shifts, with the methylene carbon appearing further downfield than the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on chemical structure and data from similar compounds, as direct experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (ethyl) | ~ 3.0 - 3.5 (quartet) | ~ 30 - 35 |

| -CH₃ (ethyl) | ~ 1.2 - 1.5 (triplet) | ~ 12 - 15 |

| C2 (pyrimidine) | - | ~ 170 - 175 |

| C4/C6 (pyrimidine) | - | ~ 160 - 165 |

| C5 (pyrimidine) | - | ~ 135 - 140 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the predicted ¹H and ¹³C signals and confirm the connectivity of the ethyl group to the pyrimidine ring, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the methylene and methyl protons of the ethyl group, confirming their scalar coupling and vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals of the ethyl group directly to their attached carbon atoms, allowing for the unambiguous assignment of the -CH₂- and -CH₃ carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connection between the ethyl group and the pyrimidine ring. Correlations would be expected between the methylene protons (-CH₂-) of the ethyl group and the C2 and potentially the C4/C6 carbons of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this molecule due to the lack of stereocenters, NOESY could provide through-space correlations, further confirming the proximity of the ethyl group to the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₆H₅Cl₂N₃O₂), the expected exact mass can be calculated. The presence of two chlorine atoms would also result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further evidence for the compound's identity.

Table 2: Predicted HRMS Data for this compound (Note: Values are calculated based on the chemical formula.)

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₅³⁵Cl₂N₃O₂ | 220.9759 |

| [M+2]⁺ | C₆H₅³⁵Cl³⁷ClN₃O₂ | 222.9729 |

| [M+4]⁺ | C₆H₅³⁷Cl₂N₃O₂ | 224.9699 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is routinely used to assess the purity of a sample by separating the target compound from any impurities or starting materials. It is also an invaluable tool for monitoring the progress of a chemical reaction, allowing for the identification of intermediates and the determination of reaction completion. In the context of synthesizing this compound, LC-MS would be used to ensure the final product is free from precursors and byproducts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, as documented in the NIST WebBook, would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic peaks would be those associated with the nitro group (NO₂), which typically shows strong, distinct asymmetric and symmetric stretching vibrations. The C-Cl bonds of the dichloropyrimidine ring would also produce characteristic absorptions. Furthermore, the various vibrations of the pyrimidine ring (C=N and C=C stretching) and the C-H stretching and bending vibrations of the ethyl group would be present.

Table 3: Characteristic Infrared Absorption Frequencies for this compound (Based on general IR correlation charts and data from the NIST WebBook.)

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~ 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | ~ 1340 - 1380 |

| Aromatic C=N/C=C | Ring Stretching | ~ 1400 - 1600 |

| C-H (Aliphatic) | Stretching | ~ 2850 - 3000 |

| C-Cl | Stretching | ~ 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the key chromophores are the pyrimidine ring and the nitro group. These functional groups contain π electrons and non-bonding (n) electrons that can undergo transitions, typically n→π* and π→π*. The energies of these transitions are influenced by the substituents on the pyrimidine ring. The electron-withdrawing nature of the two chlorine atoms and the nitro group is expected to significantly affect the absorption maxima (λmax). While specific experimental UV-Vis spectral data for this compound is not detailed in the surveyed literature, related compounds are used for sensing applications based on their optical properties. researchgate.net

Basicity studies, often conducted in conjunction with UV-Vis spectroscopy via spectrophotometric titration, provide insight into the pKa of the molecule. The pKa is a measure of the acidity of its conjugate acid. For nitrogen heterocycles like pyrimidine, the lone pair of electrons on the nitrogen atoms can accept a proton. However, the basicity of the pyrimidine ring is substantially reduced by the presence of strongly electron-withdrawing substituents. Pyrimidine itself has a pKa of approximately 1.3. organicchemistrydata.org The presence of two chloro groups and a nitro group, all of which pull electron density away from the ring, is expected to make this compound a very weak base. Detailed experimental pKa values for this specific compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While the specific crystal structure of this compound has not been reported in the surveyed literature, data for the closely related analog, 4,6-Dichloro-2-methyl-5-nitropyrimidine (B82758) , provides valuable insight into the expected solid-state conformation. nih.gov The analysis of this analog reveals the planar nature of the pyrimidine ring and the specific orientation of its substituents. The substitution of the methyl group with an ethyl group is not expected to fundamentally alter the core geometry of the pyrimidine ring system, though it may influence crystal packing due to different steric and intermolecular interactions.

A crystal structure for another related, though structurally different, compound, 4,5-Dichloro-N-ethyl-2-nitrobenzenamine , shows that the non-hydrogen atoms are nearly coplanar. researchgate.net This study also details intramolecular hydrogen bonds and intermolecular interactions that dictate the crystal packing. researchgate.net

Table 1: Computed Crystallographic Properties for the Analog 4,6-Dichloro-2-methyl-5-nitropyrimidine Note: This data is for a structural analog and is presented for illustrative purposes.

| Property | Value |

| Molecular Formula | C₅H₃Cl₂N₃O₂ |

| Molecular Weight | 208.00 g/mol |

| Topological Polar Surface Area | 71.6 Ų |

| Complexity | 174 |

| Hydrogen Bond Acceptor Count | 4 |

| Data sourced from PubChem CID 83192. nih.gov |

Chromatographic Techniques for Separation and Purification (e.g., HPLC)

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

A reverse-phase (RP) HPLC method has been successfully developed for the separation of the analogous compound, 4,6-Dichloro-2-methyl-5-nitropyrimidine . sielc.com This method can be adapted for the ethyl-substituted target compound. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The conditions can be fine-tuned by altering the mobile phase composition, such as the ratio of acetonitrile (B52724) to water, and by adding modifiers like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such HPLC methods are scalable and can be used for both analytical quantification and preparative isolation of the compound. sielc.com

More advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) have been validated for identifying and quantifying related pyrimidine impurities, demonstrating the high sensitivity and specificity achievable with modern chromatographic systems. researchgate.net

Table 2: Example HPLC Method for a Structural Analog Note: This method was developed for 4,6-Dichloro-2-methyl-5-nitropyrimidine and serves as a representative example. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV, Mass Spectrometry (MS) |

| Mode | Reverse Phase (RP) |

| Application | Analytical separation, impurity isolation, pharmacokinetics |

| This liquid chromatography method is scalable and can be used for preparative separation. sielc.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. These computational approaches provide insights into geometry, stability, and reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, bond lengths, bond angles, and rotational energy barriers.

For instance, in a detailed study of the analogous compound 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations were employed to optimize the molecular structure in solution. nih.govnih.gov These calculations revealed that the molecule adopts four degenerate minimum-energy conformations, primarily differing by the torsional angle of the nitro group relative to the aromatic plane. nih.gov The calculations also determined a rotational barrier for the nitro group of 9.15 kcal mol⁻¹, highlighting the influence of the adjacent chlorine atoms on its orientation. nih.gov This type of analysis is crucial for understanding the molecule's conformational dynamics and stability. DFT calculations provide foundational data, such as optimized geometric parameters, which are essential for further computational studies. nih.gov

Table 1: Illustrative Ground State Properties of an Analogous Heterocyclic Compound (4,6-dichloro-5-nitrobenzofuroxan) Calculated via DFT (This table demonstrates the type of data obtained from DFT calculations for a structurally related compound)

| Parameter | Calculated Value |

| Nitro Group Torsional Angle (Minima) | 75.2°, 104.8°, 255.2°, 284.8° |

| Nitro Group Rotational Barrier | 9.15 kcal mol⁻¹ |

| C₄–C₅ Bond Length (in intermediate complex) | Varies during reaction |

| C₅–N(NO₂) Bond Length (in intermediate complex) | Varies during reaction |

Data sourced from a study on 4,6-dichloro-5-nitrobenzofuroxan. nih.gov

Prediction of Reactive Sites via Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution across a molecule, providing a guide to its reactive behavior. nih.gov These maps are color-coded to indicate different regions of electrostatic potential: red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). youtube.com

In the analysis of 4,6-dichloro-5-nitrobenzofuroxan, a structural analog, the calculated Mulliken charges and the corresponding ESP map clearly explain the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov The carbon atom at the C4 position is characterized by the largest positive charge, making it the most electrophilic center and the primary target for attack by nucleophiles. nih.gov This computational prediction aligns perfectly with experimental observations where nucleophilic substitution occurs selectively at the C4 position. For 4,6-dichloro-2-ethyl-5-nitropyrimidine, a similar ESP analysis would be expected to show highly positive regions on the carbon atoms bonded to the chlorine atoms (C4 and C6), identifying them as the primary sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are routinely used to determine the energies of these frontier orbitals. For various pyrimidine (B1678525) derivatives studied, a minimal HOMO-LUMO gap is interpreted as an indicator of high reactivity. In the case of this compound, the electron-withdrawing nitro group and chlorine atoms are expected to significantly lower the energy of the LUMO, resulting in a small HOMO-LUMO gap and rendering the pyrimidine ring highly susceptible to nucleophilic attack.

Table 2: Representative FMO Energies from DFT Studies of Related Heterocyclic Compounds (This table illustrates the data generated from FMO analysis for analogous molecules)

| Compound System | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (Eg) (eV) |

| Dichlorotriazine Azo Dye Analog | - | - | 2.95 |

| Acriflavine (ACF) Analog (ACF21) | - | - | 3.396 |

| 6-Fluoropyridine-3-amine | - | - | (Lowest in its series) |

| 4,6-dichloro-5-nitrobenzofuroxan | -8.19 | -4.41 | 3.78 |

Data sourced from studies on various heterocyclic systems. nih.govresearchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides profound insights into the intricate details of reaction mechanisms, including the identification of transition states and transient intermediates that are often impossible to observe experimentally.

Transition State Analysis and Reaction Pathways

Theoretical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of activation energy barriers and the characterization of transition state structures. This is particularly valuable for understanding the regioselectivity of SNAr reactions on dichloropyrimidines. wuxiapptec.comstackexchange.com

For example, computational studies on 2-MeSO₂-4-chloropyrimidine reacting with formamide (B127407) anions calculated the energy profiles for substitution at both the C2 and C4 positions. wuxiapptec.com The analysis revealed a significantly lower energy barrier (~8.75 kcal/mol) for the C2 attack compared to the C4 attack (~14.71 kcal/mol), explaining the experimentally observed C2 selectivity. wuxiapptec.com A similar approach applied to this compound would involve calculating the activation barriers for nucleophilic attack at C4 and C6. Such an analysis for the reaction of 4,6-dichloro-5-nitrobenzofuroxan with pyrrolidine (B122466) showed that the formation of the intermediate Meisenheimer complex is a slightly endergonic process (+2.0 kcal mol⁻¹), which is followed by a barrierless, irreversible elimination of the chlorine atom to form the final product. nih.gov Recent research also indicates that while many SNAr reactions are considered stepwise, some may proceed through a concerted mechanism, a distinction that can be investigated through computational modeling. masterorganicchemistry.com

Investigation of Pre-reactive Molecular Complexes in SNAr Reactions

Prior to reaching the transition state, reactants can form a non-covalently bound pre-reactive complex. The stability and geometry of this complex can significantly influence the reaction's outcome. Computational studies can identify and characterize these fleeting species.

Meisenheimer Complex Characterization

Meisenheimer complexes are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions. nih.gov They are formed by the addition of an electron-rich species to an electron-deficient aromatic compound. nih.gov The pyrimidine ring in this compound is highly electron-deficient due to the presence of two electronegative nitrogen atoms in the ring and the strong electron-withdrawing nitro group at the C5 position. This electron deficiency makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack.

In the context of SNAr reactions involving substituted pyrimidines, the formation of a Meisenheimer complex is a key mechanistic step. For the closely related compound, 4,6-dichloro-5-nitropyrimidine (B16160), computational studies of its sequential SNAr reactions have indicated that a Meisenheimer complex could play a significant role in the reaction mechanism. chemrxiv.org Specifically, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines, the formation of a Meisenheimer complex was suggested to be involved in the substitution of the alkoxy group. chemrxiv.org

Given the structural similarity, it is highly probable that this compound would also form a Meisenheimer complex upon reaction with a nucleophile. The attack of a nucleophile at either the C4 or C6 position, which are activated by the nitro group, would lead to the formation of a resonance-stabilized anionic intermediate—the Meisenheimer complex. The characterization of this complex would typically involve computational methods to determine its geometry, stability (relative energy), and the distribution of negative charge.

Table 1: Hypothetical Data for Meisenheimer Complex Characterization of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Value | Description |

| Complex Geometry | Tetrahedral at C4/C6 | The carbon atom attacked by the nucleophile changes hybridization from sp² to sp³. |

| Relative Energy (ΔE) | -X kcal/mol | The energy of the Meisenheimer complex relative to the reactants. A negative value indicates a stable intermediate. |

| Charge Distribution | Delocalized | The negative charge is delocalized over the pyrimidine ring and the nitro group, with significant density on the oxygen atoms of the nitro group and the nitrogen atoms of the ring. |

This table is illustrative and presents expected trends for the Meisenheimer complex of this compound based on the behavior of similar compounds. Specific values would require dedicated computational studies.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry used to map out the minimum energy reaction pathway (MERP) that connects a transition state to its corresponding reactants and products on the potential energy surface. uni-muenchen.descm.com By following the IRC, chemists can verify that a calculated transition state indeed connects the desired reactants and products and gain insight into the mechanism of a chemical reaction. researchgate.net The IRC path is defined in mass-weighted cartesian coordinates and can be visualized as the path a molecule would take if it had zero kinetic energy, moving from the transition state down to the minima of the reactants and products. uni-muenchen.demdpi.com

For this compound, an IRC calculation would be particularly insightful for studying its SNAr reactions. For example, in the substitution of one of the chlorine atoms by a nucleophile, an IRC calculation would start from the geometry of the transition state for this substitution and trace the reaction path in both the forward direction (towards the product) and the reverse direction (towards the reactants). This would confirm the connectivity of the transition state and provide a detailed picture of the geometric changes that occur along the reaction pathway. researchgate.netq-chem.com

The process of an IRC calculation involves a series of small steps along the steepest descent path from the transition state. q-chem.com At each point, the geometry is optimized, and the energy is calculated, resulting in an energy profile along the reaction coordinate. mdpi.com

Table 2: Illustrative IRC Calculation Parameters for a Reaction of this compound

| Parameter | Typical Value/Setting | Description |

| Calculation Software | Gaussian, Q-Chem, AMS | Standard computational chemistry software packages that can perform IRC calculations. uni-muenchen.descm.comq-chem.com |

| Method | DFT (e.g., B3LYP) | Density Functional Theory is a common choice for such calculations. |

| Basis Set | e.g., 6-311++G** | A flexible basis set is necessary for accurate results. mdpi.com |

| Step Size | 0.1-0.2 au | The size of the steps taken along the reaction path. q-chem.com |

| Number of Points | User-defined | The number of points calculated along the path in each direction. scm.com |

This table provides typical parameters for an IRC calculation and does not represent specific results for the title compound.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization studies are performed to find the most stable conformation(s), which correspond to local or global minima on the potential energy surface.

A conformational analysis and energy minimization study of this compound would involve systematically rotating the C-C bond of the ethyl group and the C-N bond of the nitro group and calculating the energy at each step. This would allow for the identification of the lowest energy conformations.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Range of Motion | Energy Barrier (kcal/mol) | Most Stable Conformation (Angle) |

| C(ring)-C(ethyl)-C-H | 0° to 360° | Y | Z° |

| C(ring)-C(nitro)-N-O | 0° to 180° | A | B° (likely non-planar) |

This table is illustrative, presenting the types of data that would be obtained from a conformational analysis. The specific values (Y, Z, A, B) would need to be determined through computational studies. Based on studies of similar molecules, it is expected that the nitro group would be twisted out of the plane of the pyrimidine ring in the lowest energy conformation. nih.govmdpi.com

Applications and Emerging Research Trajectories

Role as a Highly Versatile Synthetic Building Block

The reactivity of the 4,6-Dichloro-2-ethyl-5-nitropyrimidine scaffold is central to its utility as a synthetic intermediate. The pyrimidine (B1678525) ring is electron-deficient, which activates the chlorine atoms at positions C4 and C6 toward nucleophilic aromatic substitution (SNAr). acs.org This inherent reactivity allows for the sequential and regioselective introduction of various functional groups, establishing the compound as a versatile building block for more elaborate molecules. chemimpex.com

The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, which can be exploited for the controlled synthesis of complex derivatives. Generally, in nucleophilic substitution reactions on dichloropyrimidines, the C4 and C6 positions are more susceptible to attack than the C2 position. acs.orgstackexchange.com The presence of the strong electron-withdrawing nitro group at C5 further enhances the reactivity of the adjacent C4 and C6 positions. This allows for selective displacement of one chlorine atom under milder conditions, followed by the substitution of the second chlorine under more forcing conditions or with a more reactive nucleophile. researchgate.net

This step-wise reactivity is instrumental in constructing fused heterocyclic systems, such as purine (B94841) analogs. rsc.org The synthesis often begins with the reduction of the nitro group at C5 to an amine, followed by reactions with the two chloro-substituents to form an imidazole (B134444) ring fused to the pyrimidine core, yielding a purine scaffold. nih.govutah.edu Purines are fundamental components of nucleic acids and are integral to a wide range of biologically active compounds. utah.edu Therefore, this compound serves as a key precursor for a diverse array of complex molecules, including substituted purines and other poly-functionalized pyrimidines. rsc.orgnih.gov

Table 1: Reactivity of Functional Groups on the Dichloronitropyrimidine Core

| Position | Functional Group | Typical Reactions | Notes |

|---|---|---|---|

| C4 / C6 | Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Highly reactive sites for substitution by amines, alcohols, thiols, etc. Reactivity is enhanced by the C5 nitro group. acs.orgnih.gov |

| C5 | Nitro (-NO2) | Reduction | Can be reduced to an amino group (-NH2), which can then participate in further reactions, such as cyclization to form purines. rsc.org |

| C2 | Ethyl (-CH2CH3) | Modulation of Properties | Influences physicochemical properties like solubility, lipophilicity, and steric profile, which can affect biological activity. |